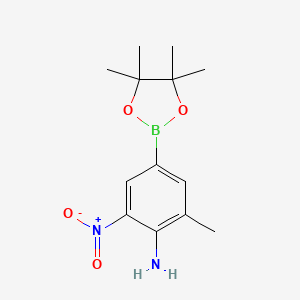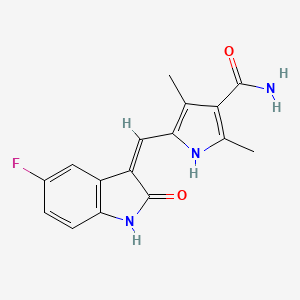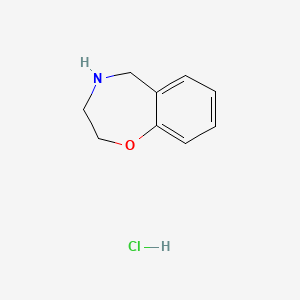
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
Descripción general
Descripción
The compound “3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid” is likely a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Isoxazoles are ubiquitous in nature and have a wide variety of biological, pharmaceutical, and technological applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isoxazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine .Chemical Reactions Analysis
Isoxazoles can participate in various chemical reactions, including cycloaddition reactions and transformations of the isoxazole ring . The specific reactions that “3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid” might undergo would depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, “3-(4-Bromophenyl)propanoic acid”, is a white to light yellow or beige crystalline powder .Aplicaciones Científicas De Investigación
- Application: A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which includes a 4-bromophenyl component, on the AchE activity and MDA level in the brain of alevins .
- Method: The study involved the synthesis of the pyrazoline derivative and subsequent testing on alevins .
- Results: The study provided insights into the biological activities of the pyrazoline derivative, including its potential neurotoxic effects .
- Application: A study reported the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole .
- Method: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results: These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Biological Activities of Pyrazoline Derivatives
Synthesis of Liquid Crystal Polymers
- Application: A study reported the preparation of one main-chain liquid crystal polymer (MCLCP) using a Mizoroki–Heck polymerization .
- Method: The MCLCP was prepared using a new key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
- Results: The study provided insights into the synthesis and liquid crystalline behavior of the MCLCP .
- Application: A review highlighted the biological potential of indole derivatives, which contain a similar aromatic structure to the compound .
- Method: The review summarized the important pharmacological activity of indole derivatives .
- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Main-Chain Liquid Crystal Polymers (MCLCPs)
Biological Potential of Indole Derivatives
- Application: 4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
- Method: 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
- Results: The preparation of 4-Bromophenylacetic acid provides a valuable intermediate for further chemical synthesis .
- Application: A study investigated the biological activities of a newly synthesized pyrazoline derivative, which includes a 4-bromophenyl component .
- Method: The study involved the synthesis of the pyrazoline derivative and subsequent testing .
- Results: The study provided insights into the biological activities of the pyrazoline derivative .
Preparation of 4-Bromophenylacetic Acid
Biological Activities of Pyrazoline Derivative
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWRRPFCWHWFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624551 | |
| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
91182-58-0 | |
| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)



![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)
